2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a fused heterocyclic core with a 3-chlorophenyl group at position 1, a methyl group at position 4, and an N-methylacetamide side chain. The compound’s synthesis likely follows methodologies analogous to those reported for structurally related pyrazolo-pyridine/pyridazine derivatives, involving condensation reactions and N-alkylation steps .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-9-12-7-18-21(11-5-3-4-10(16)6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFSXDIQBNXKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to inhibit receptor-interacting serine/threonine-protein kinase 1 (ripk1), an important regulatory factor in the necroptosis signaling pathway. RIPK1 is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
Similar compounds have shown favorable ripk1 kinase inhibition activity. They have high RIPK1 binding affinity compared with other regulatory kinases of necroptosis. These compounds efficiently block TNFα-induced necroptosis in both human and murine cells, and inhibit TSZ-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway.
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway, given the observed inhibition of RIPK1. Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. The inhibition of RIPK1 can prevent the initiation of this pathway, potentially preventing cell death and inflammation.
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic characteristics. For example, one such compound had a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes. It also displayed an oral bioavailability of 59.55%.
Result of Action
The result of the compound’s action would likely be the inhibition of necroptosis, leading to a reduction in cell death and inflammation. This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation and cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and structural differences between the target compound and its analogs from the literature:
Structural and Functional Group Analysis
- Chlorophenyl Position: The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl analogs in and .
- N-Substituents : The N-methylacetamide group in the target compound contrasts with bulkier substituents (e.g., trifluoromethylphenyl in 4g, nitrophenyl in 4h). These differences impact lipophilicity and solubility; for instance, nitro groups (4h) enhance polarity, while trifluoromethyl groups (4g) increase metabolic stability .
- Core Heterocycle : The pyrazolo[3,4-d]pyridazine core in the target compound differs from the pyrazolo[3,4-b]pyridine cores in and . Pyridazines generally exhibit higher polarity due to additional nitrogen atoms, which may affect solubility and pharmacokinetics .
Physicochemical Properties
- Melting Points: Chlorophenyl derivatives (4g, 4h) exhibit higher melting points (221–233°C) compared to non-halogenated analogs (7h, 128–130°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
- Spectroscopic Data :
- IR Spectroscopy : C=O stretches in acetamide derivatives range from 1668–1690 cm⁻¹, consistent with the target compound’s expected values. Electron-withdrawing groups (e.g., nitro in 4h) slightly lower the C=O stretch frequency .
- NMR : Aromatic protons in chlorophenyl derivatives (e.g., 4g, δ 7.13–7.83 ppm) align with the target compound’s expected aromatic region, though meta-substitution may shift resonance patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
